Brucella Species Aminopeptidase Differentiation
In a comprehensive semi-automated metabolic phenotyping study of 23 Brucella reference strains and 60 field isolates, Ac-Gly-Lys-βNA (designated AcGK) produced a strongly positive aminopeptidase signal exclusively in B. ovis and B. canis, whereas the comparator substrate Trp-βNA tested consistently negative in these species but positive in all other Brucella spp. [1]. The alternative single-amino-acid substrate Lys-βNA was negative in B. neotomae, along with Gly-pNA, Leu-pNA, and Gly-Gly-βNA, indicating that the Ac-Gly-Lys sequence confers a distinct enzymatic recognition pattern not achievable with simpler lysine derivatives [1]. This differential reactivity enables unambiguous separation of B. ovis/B. canis from other Brucella species with 100% specificity in the validated Micronaut™ Brucella identification plate [1].
| Evidence Dimension | Aminopeptidase substrate hydrolysis (qualitative scoring in biotyping system) |
|---|---|
| Target Compound Data | Ac-Gly-Lys-βNA: strongly positive in B. ovis and B. canis |
| Comparator Or Baseline | Trp-βNA: negative in B. ovis and B. canis, positive in all other Brucella spp.; Lys-βNA: negative in B. neotomae |
| Quantified Difference | Differential reactivity enables separation of B. ovis/B. canis from other Brucella species with 100% specificity (n = 113 strains validated) [1]. |
| Conditions | Taxa Profile™ semi-automated metabolic biotyping system; 93 discriminating reactions evaluated; Brucella reference strains and field isolates [1]. |
Why This Matters
Ac-Gly-Lys-bNA provides a species-defining aminopeptidase reactivity pattern that is absent in simpler lysine substrates (Lys-βNA, Trp-βNA), making it irreplaceable for Brucella species-level identification in clinical and veterinary diagnostic workflows.
- [1] Al Dahouk S, Scholz HC, Tomaso H, et al. Differential phenotyping of Brucella species using a newly developed semi-automated metabolic system. BMC Microbiol. 2010;10:269. View Source
